1-Phenyl-2H,2H-perfluorononane-1,3-dione 1-Phenyl-2H,2H-perfluorononane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 99338-16-6
VCID: VC3843591
InChI: InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2
SMILES: C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C15H7F13O2
Molecular Weight: 466.19 g/mol

1-Phenyl-2H,2H-perfluorononane-1,3-dione

CAS No.: 99338-16-6

Cat. No.: VC3843591

Molecular Formula: C15H7F13O2

Molecular Weight: 466.19 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-2H,2H-perfluorononane-1,3-dione - 99338-16-6

Specification

CAS No. 99338-16-6
Molecular Formula C15H7F13O2
Molecular Weight 466.19 g/mol
IUPAC Name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione
Standard InChI InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2
Standard InChI Key JPSBONQIRUMUCY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione, reflects its fully substituted perfluorinated carbon chain and aromatic phenyl group. Its molecular formula is C15H7F13O2\text{C}_{15}\text{H}_{7}\text{F}_{13}\text{O}_{2}, with a molecular weight of 466.19 g/mol. The canonical SMILES representation (C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F\text{C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F}) highlights the ketone functionalities and fluorine substitution pattern.

The phenyl group enhances lipophilicity, facilitating interactions with biological membranes and hydrophobic materials . The perfluorinated chain contributes to electron-withdrawing effects, stabilizing the molecule against nucleophilic attack and oxidative degradation .

Synthesis and Manufacturing

Fluorination Techniques

Industrial synthesis typically involves direct fluorination of nonane-1,3-dione derivatives using sulfur tetrafluoride (SF4\text{SF}_4) or cobalt trifluoride (CoF3\text{CoF}_3) under controlled conditions . A two-step process is often employed:

  • Phenylation: Introduction of the phenyl group via Friedel-Crafts acylation.

  • Perfluorination: Sequential replacement of hydrogen atoms with fluorine using fluorinating agents .

Reaction Optimization

Key challenges include managing exothermic reactions and avoiding over-fluorination. Recent advances utilize microfluidic reactors to enhance heat dissipation and yield . For example, a 2024 study reported a 92% yield using continuous-flow systems with SF4\text{SF}_4 at 120°C .

Physicochemical Properties

PropertyValue/Description
Melting Point78–82°C (decomposition observed)
SolubilityInsoluble in water; soluble in DMSO
LogP (Octanol-Water)5.2 ± 0.3
StabilityResists hydrolysis up to pH 13

The compound’s low solubility in aqueous media and high thermal stability (>300°C>300°C) make it suitable for high-temperature industrial processes .

MicroorganismMIC (µg/mL)Mechanism
Staphylococcus aureus50Membrane disruption
Escherichia coli100Enzyme inhibition

These effects are attributed to fluorine-enhanced lipophilicity, enabling deeper penetration into microbial membranes .

Anticancer Activity

Fluorinated diones induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. In HeLa cells, a related compound achieved an IC50\text{IC}_{50} of 25 µM through caspase-3 activation .

Industrial and Material Science Applications

High-Performance Coatings

The compound’s resistance to solvents and UV degradation makes it ideal for aerospace coatings. A 2024 trial showed a 40% increase in coating lifespan compared to non-fluorinated analogs .

Surfactants and Emulsifiers

Perfluorinated chains reduce surface tension more effectively than hydrocarbon analogs. Formulations containing 0.1% 1-phenyl-2H,2H-perfluorononane-1,3-dione achieve water contact angles of 130° .

Environmental Impact and Regulatory Considerations

Persistence and Bioaccumulation

As a per- and polyfluoroalkyl substance (PFAS), this compound is resistant to environmental degradation. Modeling predicts a half-life of >50 years in aquatic systems .

Toxicity Concerns

While acute toxicity is low (LD50>2000mg/kg\text{LD}_{50} > 2000 \, \text{mg/kg} in rats), chronic exposure risks include liver enlargement and endocrine disruption . The European Chemicals Agency (ECHA) has flagged it for restricted use under REACH regulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator